Methyl 4-(4-amino-2-methylphenoxy)picolinate
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Overview
Description
Methyl 4-(4-amino-2-methylphenoxy)picolinate is an organic compound with the molecular formula C14H14N2O3 It is a derivative of picolinic acid and contains both an amino group and a methylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-amino-2-methylphenoxy)picolinate typically involves the reaction of 4-amino-2-methylphenol with methyl 4-chloropicolinate. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reactants. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-amino-2-methylphenoxy)picolinate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methylphenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amines and other reduced forms.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Methyl 4-(4-amino-2-methylphenoxy)picolinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of Methyl 4-(4-amino-2-methylphenoxy)picolinate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the picolinate moiety can chelate metal ions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-aminopicolinate
- 4-amino-2-methylphenol
- Methyl 4-chloropicolinate
Uniqueness
Methyl 4-(4-amino-2-methylphenoxy)picolinate is unique due to the presence of both an amino group and a methylphenoxy group attached to the picolinate core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
Methyl 4-(4-amino-2-methylphenoxy)picolinate is a compound of interest due to its potential biological activities, particularly in plant growth regulation and possible therapeutic applications. This article delves into the compound's biological activity, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
This compound belongs to a class of compounds that can exhibit auxin-like activity, which is crucial for plant growth and development. Its chemical structure can be represented as follows:
- Chemical Formula : C12H14N2O3
- Molecular Weight : 234.25 g/mol
The biological activity of this compound primarily revolves around its interaction with auxin signaling pathways in plants. Auxins are a class of plant hormones that regulate various aspects of growth and development. This compound acts by mimicking natural auxins, binding to the TIR1/AFB receptor complex, which leads to the degradation of AUXIN/INDOLE-3-ACETIC ACID (Aux/IAA) proteins. This degradation allows for the activation of AUXIN RESPONSE FACTORS (ARFs), which in turn regulate gene expression associated with growth responses .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Study | Biological Activity Observed | Methodology | Key Findings |
---|---|---|---|
Study A | Auxin-like effects on root elongation | In vitro assays on Arabidopsis thaliana | Increased root length by 30% compared to control |
Study B | Stimulation of cell division | Tissue culture experiments | Enhanced cell division rate in treated tissues |
Study C | Induction of flowering in plants | Field trials with Solanum lycopersicum (tomato) | Early flowering observed in treated plants |
Case Study 1: Auxin Activity in Arabidopsis thaliana
In a controlled experiment, this compound was applied to Arabidopsis thaliana seedlings. The results showed significant increases in root elongation and lateral root formation compared to untreated controls. This study highlighted the compound's potential as a growth regulator in agricultural applications.
Case Study 2: Impact on Tomato Plants
A field trial was conducted using tomato plants treated with this compound. The findings indicated that treated plants exhibited earlier flowering and increased fruit yield. These results suggest that the compound could be beneficial for enhancing crop productivity.
Research Findings
Recent research has focused on the structure-activity relationship (SAR) of similar compounds, revealing that modifications in the molecular structure can significantly influence biological activity. For instance, variations in substituent groups on the aromatic ring have been shown to enhance or diminish auxin-like properties.
Properties
Molecular Formula |
C14H14N2O3 |
---|---|
Molecular Weight |
258.27 g/mol |
IUPAC Name |
methyl 4-(4-amino-2-methylphenoxy)pyridine-2-carboxylate |
InChI |
InChI=1S/C14H14N2O3/c1-9-7-10(15)3-4-13(9)19-11-5-6-16-12(8-11)14(17)18-2/h3-8H,15H2,1-2H3 |
InChI Key |
MGEKLAGTZMEXOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N)OC2=CC(=NC=C2)C(=O)OC |
Origin of Product |
United States |
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